2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium is a compound that combines the properties of 2-benzyl-4-chlorophenol and ethyltriphenylphosphonium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ethyltriphenylphosphonium chloride involves adding triphenylphosphine to an organic solvent, followed by the dropwise addition of ethyl chloride. The mixture is then heated to a temperature of 120-160°C under a pressure of 8-12 kg/cm² for 30-40 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by centrifugation and drying .
Industrial Production Methods
The industrial production of ethyltriphenylphosphonium chloride follows a similar process but on a larger scale. The reaction conditions are optimized to achieve high yield and purity, with the final product being used in various applications, including as a surfactant and in the synthesis of phosphorus ylides .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of surfactants, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium include:
- 2-Benzyl-4-chlorophenol
- Ethyltriphenylphosphonium chloride
- 4-Chlorophenol
- 2-Phenylphenol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of properties from both 2-benzyl-4-chlorophenol and ethyltriphenylphosphonium.
Eigenschaften
CAS-Nummer |
94231-02-4 |
---|---|
Molekularformel |
C33H30ClOP |
Molekulargewicht |
509.0 g/mol |
IUPAC-Name |
2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C13H11ClO/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h3-17H,2H2,1H3;1-7,9,15H,8H2/q+1;/p-1 |
InChI-Schlüssel |
LMERHHXXPUYGFB-UHFFFAOYSA-M |
Kanonische SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.